molecular formula C17H18Cl2N2O3S B4175586 N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4175586
M. Wt: 401.3 g/mol
InChI Key: ZUGYBVYIZIXLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as DCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 438.90 g/mol.

Mechanism of Action

N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX-2, N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to be well-tolerated and safe, with no significant adverse effects observed at therapeutic doses. In addition, N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to exhibit good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its high potency and selectivity for COX-2 inhibition, which makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, one of the main limitations of N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively complex synthesis process, which can make it difficult to produce in large quantities. In addition, further studies are needed to fully understand the safety and efficacy of N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in humans.

Future Directions

There are several potential future directions for research on N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of new drugs based on N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide for the treatment of pain and inflammation. Another area of interest is the investigation of N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide as a potential corrosion inhibitor for various applications. Further studies are also needed to fully understand the safety and efficacy of N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in humans, as well as its potential use as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other organic compounds.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-11-4-6-16(7-5-11)21(25(3,23)24)12(2)17(22)20-15-9-13(18)8-14(19)10-15/h4-10,12H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGYBVYIZIXLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3,5-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

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